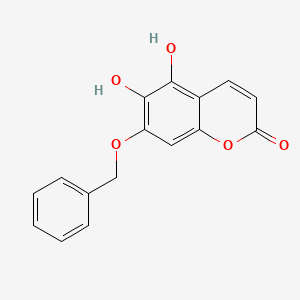

7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Benzyloxy)-5,6-dihydroxycoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-5,6-dihydroxycoumarin typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,6-dihydroxycoumarin.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a benzylation reaction. This involves the reaction of 5,6-dihydroxycoumarin with benzyl chloride in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 7-(Benzyloxy)-5,6-dihydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 7-(Benzyloxy)-5,6-dihydroxycoumarin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Compounds with various functional groups replacing the benzyloxy group.

Aplicaciones Científicas De Investigación

Chemistry: 7-(Benzyloxy)-5,6-dihydroxycoumarin is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurodegenerative diseases .

Medicine: The compound’s pharmacological properties, including anti-inflammatory and antimicrobial activities, are being explored for the development of new therapeutic agents. Its potential as an anticancer agent is also under investigation.

Industry: In the industrial sector, 7-(Benzyloxy)-5,6-dihydroxycoumarin is used in the development of fluorescent dyes and sensors. Its ability to fluoresce under UV light makes it valuable in analytical and diagnostic applications .

Mecanismo De Acción

The mechanism of action of 7-(Benzyloxy)-5,6-dihydroxycoumarin involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can help alleviate symptoms of neurodegenerative diseases .

Comparación Con Compuestos Similares

7-Hydroxycoumarin: Lacks the benzyloxy group but shares similar pharmacological properties.

7-Methoxycoumarin: Contains a methoxy group instead of a benzyloxy group, resulting in different biological activities.

6,7-Dihydroxycoumarin: Similar structure but without the benzyloxy group, leading to variations in reactivity and applications.

Uniqueness: 7-(Benzyloxy)-5,6-dihydroxycoumarin stands out due to the presence of both benzyloxy and dihydroxy groups, which enhance its biological activity and versatility in various applications. Its unique structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in scientific research and industrial applications .

Actividad Biológica

7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one, also known as 7-(benzyloxy)-5,6-dihydroxycoumarin, is a coumarin derivative with a unique structure that imparts significant biological activity. This compound has garnered attention for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| CAS No. | 68468-14-4 |

| Molecular Formula | C16H12O5 |

| Molecular Weight | 284.26 g/mol |

| IUPAC Name | 5,6-dihydroxy-7-phenylmethoxychromen-2-one |

| InChI Key | JGOUVDVWCXVORI-UHFFFAOYSA-N |

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium smegmatis, showing significant inhibition zones comparable to standard antibiotics . The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.

Antioxidant Properties

The compound has shown substantial antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its protective effects against cellular damage and inflammation. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This inhibition can be beneficial in treating inflammatory diseases and conditions characterized by excessive inflammation.

Antitumor Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Its unique structure allows it to target specific receptors associated with tumor growth .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Monoamine Oxidase Inhibition : The compound acts as a monoamine oxidase inhibitor, preventing the breakdown of neurotransmitters like dopamine and serotonin, which can alleviate symptoms related to neurodegenerative diseases.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes and microbial metabolism, enhancing its therapeutic potential against infections and inflammation.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Study on Antimicrobial Activity

A study conducted by researchers synthesized a series of derivatives related to benzylated compounds and assessed their antimicrobial efficacy. Among these derivatives, this compound exhibited superior antimicrobial activity against M. smegmatis, demonstrating its potential as a lead compound for developing new antimycobacterial agents .

Study on Anti-inflammatory Effects

In another investigation focused on the anti-inflammatory properties of coumarin derivatives, this compound was shown to significantly reduce the levels of inflammatory markers in vitro. This study supports the compound's potential application in treating inflammatory diseases .

Propiedades

Número CAS |

68468-14-4 |

|---|---|

Fórmula molecular |

C16H12O5 |

Peso molecular |

284.26 g/mol |

Nombre IUPAC |

5,6-dihydroxy-7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C16H12O5/c17-14-7-6-11-12(21-14)8-13(16(19)15(11)18)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |

Clave InChI |

JGOUVDVWCXVORI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.